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molecular formula C9H8N2O2 B8608764 2-Oxoindoline-1-carboxamide

2-Oxoindoline-1-carboxamide

Cat. No. B8608764
M. Wt: 176.17 g/mol
InChI Key: UYINJAQCJCYCGO-UHFFFAOYSA-N
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Patent
US04556672

Procedure details

Chlorosulfonyl isocyanate (1.20 g, 8.4 mmole) was added to a mixture of 2-oxindole (0.94 g, 7.1 mmole) in ether (30 ml) and the reaction was stirred at room temperature for 20 hours. The ether was removed under vacuum and the residue was treated with water (10 ml) and 1N HCl (10 ml). Ethyl acetate (125 ml) was added and the mixture was stirred for one hour. The ethyl acetate phase was separated, washed with 1N HCl (1×50 ml), brine (2×100 ml) and dried (MgSO4). Concentration afforded 0.97 g (77%) of crude product. Recrystallization from ethanol gave 0.18 g of the title product, m.p. 177°-179° C.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClS([N:5]=[C:6]=[O:7])(=O)=O.[NH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][C:9]1=[O:17]>CCOCC>[N:8]1([C:6]([NH2:5])=[O:7])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][C:9]1=[O:17]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
0.94 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether was removed under vacuum
ADDITION
Type
ADDITION
Details
the residue was treated with water (10 ml) and 1N HCl (10 ml)
ADDITION
Type
ADDITION
Details
Ethyl acetate (125 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The ethyl acetate phase was separated
WASH
Type
WASH
Details
washed with 1N HCl (1×50 ml), brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
afforded 0.97 g (77%) of crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1(C(CC2=CC=CC=C12)=O)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: CALCULATEDPERCENTYIELD 14.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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